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molecular formula Cl2H2MnO B1592277 Manganese dichloride monohydrate CAS No. 64333-01-3

Manganese dichloride monohydrate

Cat. No. B1592277
M. Wt: 143.86 g/mol
InChI Key: BXRRQHBNBXJZBQ-UHFFFAOYSA-L
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Patent
US06303733B1

Procedure details

Turning now to FIG. 1, a four step synthetic route for the preparation of α,δ-bis(4-hydroxy)sexiphenylene, in accordance with an embodiment of the present invention, is presented. Thus in a first step, a first solution is prepared by adding an appropriate amount of 4-methoxyphenylacetic acid to an aqueous solution of sodium carbonate. To this first solution is added an appropriate amount of a second solution, aqueous manganese chloride, to produce a pink foamy mixture. This mixture is washed with water and filtered to yield a pink powder, now comprising sodium phenylacetate and manganese dichloride hydrate. This pink powder is distilled at 300-320° C. under vacuum to effect a thermally induced dehydrative coupling reaction to give an excellent yield (72%) of white crystals of 1,3-bis(4-methoxyphenyl)propanone, having a melting point of between approximately 75-76° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
manganese chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[Na+:17].[Na+].[Cl-:19].[Mn+2:20].[Cl-]>>[C:6]1([CH2:9][C:10]([O-:12])=[O:11])[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1.[Na+:17].[OH2:2].[Cl-:19].[Cl-:19].[Mn+2:20] |f:1.2.3,4.5.6,7.8,9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
manganese chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a four step synthetic route for the preparation of α,δ-bis(4-hydroxy)sexiphenylene
CUSTOM
Type
CUSTOM
Details
Thus in a first step, a first solution is prepared
CUSTOM
Type
CUSTOM
Details
to produce a pink foamy mixture
WASH
Type
WASH
Details
This mixture is washed with water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)[O-].[Na+]
Name
Type
product
Smiles
O.[Cl-].[Cl-].[Mn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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